(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride
Overview
Description
“(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride” is a complex organic compound. Based on its name, it likely contains an amino group (-NH2), a methylthio group (-SCH3), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) in its structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The “(S)” in the name suggests that this compound is a specific enantiomer, or “handedness”, of the molecule .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the amino group could make it a candidate for reactions involving amines, while the phenyl group might participate in reactions characteristic of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Pharmacological Properties
Synthesis of Thiopyrimidinones and Thienopyrimidines : Research has demonstrated the utility of related thiophene derivatives in synthesizing thienopyrimidinones and thiopyrimidinones, highlighting their potential in drug discovery and development. These compounds have shown promising analgesic and anti-inflammatory activities, comparable to that of acetylsalicylic acid, suggesting the value of further exploring similar structures for therapeutic applications (Cannito et al., 1990).
Combinatorial Synthesis for Anticancer Evaluation : A study described an efficient combinatorial synthesis of pyrimidine derivatives, including a step involving a similar structural moiety. These compounds were evaluated against various cancer cell lines, with some showing significant potency towards human breast cancer cells. This underscores the potential of structurally related compounds in the development of new anticancer agents (Patravale et al., 2014).
Antitumor Activity of Aminoalkanol Hydrochlorides : Another study focused on the synthesis and antitumor activity of tertiary aminoalkanol hydrochlorides derived from similar structural frameworks. These compounds were tested for their antitumor efficacy, highlighting the importance of exploring such derivatives for potential antitumor agents (Isakhanyan et al., 2016).
Synthetic Methodologies
Enantioenriched trans-1,2-Amino Alcohols Synthesis : Research into the synthesis of enantioenriched trans-1,2-amino alcohols has shown the effectiveness of specific catalytic methods. These methodologies, utilizing similar amino alcohol structures, are crucial for producing compounds with high enantiopurity, important for pharmaceutical applications (Birrell & Jacobsen, 2013).
Isoquinoline Syntheses from Norphenylephrine Derivatives : The synthesis of isoquinolines from compounds structurally related to "(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride" demonstrates the compound's versatility in organic synthesis, providing valuable pathways for creating complex heterocyclic structures (Kametani et al., 1970).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQQESIYANEIA-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)[C@@H](CO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride | |
CAS RN |
2061996-54-9 | |
Record name | Benzeneethanol, β-amino-3-(methylthio)-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.